N-2-Mdmn

概要

説明

The term "N-2-Mdmn" does not directly correspond to any of the compounds or proteins described in the provided papers. However, the papers do discuss various aspects of MDM2, a protein that regulates cell growth by binding to the tumor suppressor protein p53, and small molecule inhibitors that interact with MDM2. For instance, one study reports the NMR structure of a complex between the p53-binding domain of MDM2 and a small molecule inhibitor . Another paper describes the resemblance of the N-terminal domain of MDM2 to calmodulin and its relatives, which do not bind calcium ions but share structural similarities . These findings are relevant to the understanding of MDM2 and its interactions with inhibitors.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to MDM2 interactions. One study details the synthesis of a nickel dithiolene complex, [NBu4][Ni(mdt)2], which is a potential precursor for new materials . Another paper describes the synthesis of the same complex with a slightly different method . Additionally, a fast and facile microwave approach for the synthesis of fluorescent nitrogen-doped carbon dots (N-CDs) is reported, which uses l-ascorbic acid and β-alanine as precursors .

Molecular Structure Analysis

The molecular structure of MDM2 and its interactions with small molecule inhibitors are a focus of several studies. The high-resolution NMR structure of a complex between MDM2 and a small molecule inhibitor reveals how the inhibitor mimics a peptide fragment of p53 by binding in the same site and duplicating interactions . The resemblance of the N-terminal domain of MDM2 to calmodulin is discussed, highlighting structural similarities and the ability to bind a hydrophobic alpha-helix from another protein . The crystal structure of [NBu4][Ni(mdt)2] shows significant distortion from planarity in the Ni(mdt)2 unit .

Chemical Reactions Analysis

The electrochemical properties of [NBu4][Ni(mdt)2] are studied, showing that the compound can be oxidized in two steps via the neutral [Ni(mdt)2] complex to a partially oxidized positively charged complex . This indicates potential chemical reactions that the compound can undergo, which may be relevant for the preparation of conducting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to MDM2 and its inhibitors are explored in several papers. The study of neat liquid N-methylacetamide (NMA) through molecular dynamics simulations and Raman spectroscopy provides insights into the hydrogen bond network and its response to temperature and pressure, which is relevant to the peptides . The effect of solvent polarization on the free energy profile of a condensed-phase SN2 reaction at nitrogen is investigated, showing the importance of solvent effects on chemical reactions . The optical properties of synthesized N-CDs are examined, revealing strong blue fluorescence and excitation-dependent emission properties .

科学的研究の応用

Nuclear Magnetic Resonance (NMR) Applications

- Quantitative NMR (qNMR) in Pharmaceutical Research : qNMR is pivotal in identifying and quantifying drug and biological metabolites. It offers an unbiased view of sample composition and can simultaneously quantify multiple compounds. qNMR is essential for metabolomic studies and quality control of complex natural samples such as foods, plants, herbal remedies, and biofluids (Simmler et al., 2014).

Mdm-2 Gene Research

- Inhibition of G1 Arrest and Apoptosis by mdm-2 : The mdm-2 gene encodes a protein that binds to the p53 tumor suppressor protein, inhibiting its transcriptional functions. This interaction is critical for reversing p53-mediated cell cycle arrest, suggesting mdm-2's significant role in cancer research (Chen et al., 1996).

Nitrogen Cycle Research

- 15N Natural Abundances in N Cycling : The rare stable isotope of nitrogen, 15N, is increasingly used in research on nitrogen cycling in organisms and ecosystems. It integrates N cycle processes via isotope fractionations and the mixing of N-containing pools, playing a crucial role in ecological research (Robinson, 2001).

Nanotechnology in Medicine

- Nanoparticulate Nanomedicines (NNMs) in Drug Delivery : NNMs are designed to deliver drugs via mechanisms like solubilization, passive targeting, active targeting, and triggered release. They aim to increase therapeutic efficacy, decrease the effective dose, and reduce systemic side effects. This area is critical for understanding the translational development and commercialization of NNMs (Hua et al., 2018).

Safety And Hazards

特性

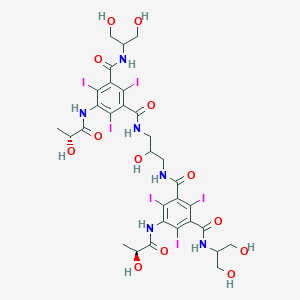

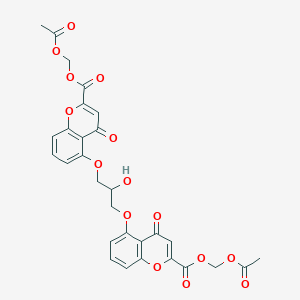

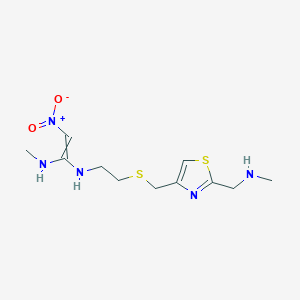

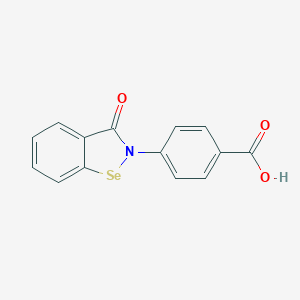

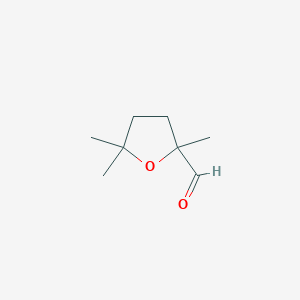

IUPAC Name |

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLSRAPBCBFIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-Mdmn | |

CAS RN |

82586-78-5 | |

| Record name | N-Desmethylnizatidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-MONODESMETHYLNIZATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

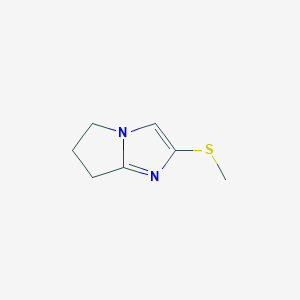

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)